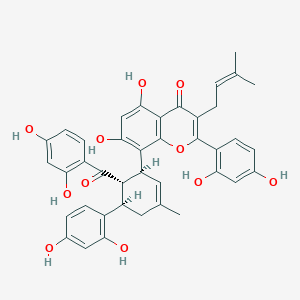

桑黄素G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

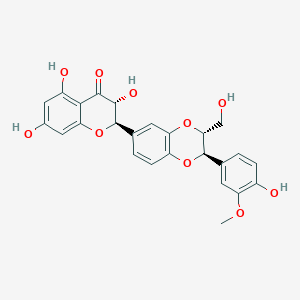

桑黄酮 G 是一种从桑树 (Morus alba L) 中提取的黄酮类化合物这些化合物是在生物合成过程中由亲双烯体(主要是查耳酮)和脱氢异戊烯基苯酚二烯的分子间 [4+2] 环加成反应产生的 。桑黄酮 G 因其复杂的结构、显著的生物活性以及合成挑战而引起了广泛关注。

科学研究应用

作用机制

桑黄酮 G 的作用机制涉及抑制特定信号通路。 它阻断角质形成细胞中信号转导子和转录激活因子 1 (STAT1) 和核转录因子-κB (NF-κB) 通路的激活,从而减少促炎细胞因子的产生 。 在肥大细胞中,桑黄酮 G 通过抑制 5-脂氧合酶的激活来抑制组胺和白三烯 C4 的释放 。这些作用有助于其抗炎和抗过敏作用。

生化分析

Biochemical Properties

Kuwanon G has been found to inhibit the activity of tyrosinase, an enzyme crucial for the melanin formation pathway . The inhibition of tyrosinase by Kuwanon G is competitive, as revealed by kinetic studies .

Cellular Effects

The effects of Kuwanon G on cells are primarily related to its ability to inhibit tyrosinase. This inhibition can impact cellular processes related to melanin formation, potentially influencing cell function .

Molecular Mechanism

At the molecular level, Kuwanon G exerts its effects through binding interactions with the active sites of tyrosinase . This binding inhibits the enzyme’s activity, thereby influencing the melanin formation pathway .

Metabolic Pathways

Kuwanon G’s involvement in metabolic pathways is primarily related to its inhibition of tyrosinase, a key enzyme in the melanin formation pathway

准备方法

桑黄酮 G 可以通过多种途径合成。一种常见的方法是使用乙酸乙酯等溶剂从桑树根皮中提取。 乙酸乙酯馏分特别富含桑黄酮 G 和 H 。 合成路线通常涉及在特定反应条件下查耳酮和脱氢异戊烯基苯酚二烯的环加成反应 。工业生产方法侧重于优化提取和纯化工艺,以获得高产率的桑黄酮 G。

化学反应分析

桑黄酮 G 会发生几种类型的化学反应,包括氧化、还原和取代。 已知它通过竞争性抑制来抑制酪氨酸酶等酶的活性 。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。从这些反应中形成的主要产物取决于所用试剂的具体条件和类型。

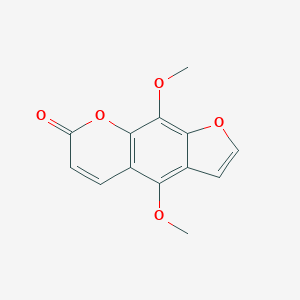

相似化合物的比较

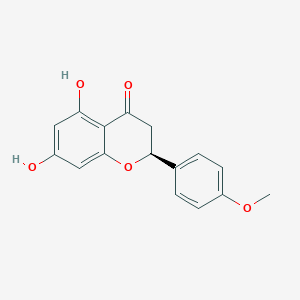

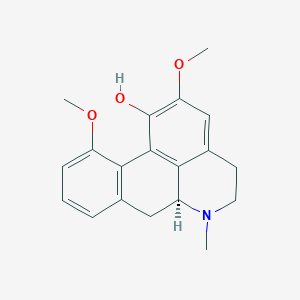

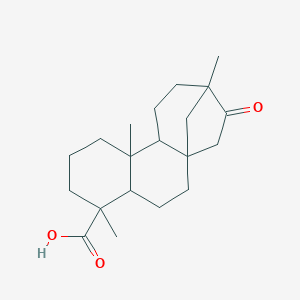

桑黄酮 G 通常与其他黄酮类化合物如桑黄呋喃 G 和阿尔巴醇 B 相比较。 虽然所有这些化合物都表现出抗炎和抗酪氨酸酶特性,但桑黄酮 G 在调节肾素-血管紧张素系统和保护肠道上皮屏障完整性方面是独一无二的 。 类似的化合物包括桑椹素,它也具有抗炎特性 .

属性

IUPAC Name |

8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXYONGBIXGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-19-5 |

Source

|

| Record name | Albanin F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)

![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)

![5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol](/img/structure/B191627.png)